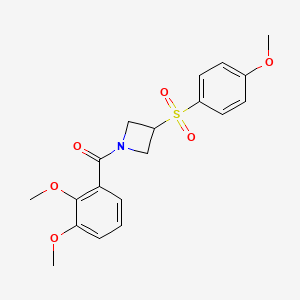

![molecular formula C6H14ClNO B2720960 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride CAS No. 2411264-91-8](/img/structure/B2720960.png)

2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

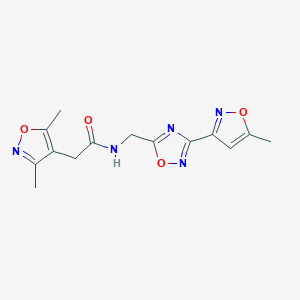

“2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride” is a chemical compound with the CAS Number: 2411264-91-8 . It has a molecular weight of 151.64 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for “2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride” is 1S/C6H13NO.ClH/c1-7-6(2-3-6)4-5-8;/h7-8H,2-5H2,1H3;1H . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride” is a powder with a molecular weight of 151.64 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Intramolecular Interaction and Chemical Reactions

Cyclopropylcarbinol and its derivatives, such as 2-(1-methylcyclopropyl)ethanol, demonstrate interesting chemical behaviors due to intramolecular interactions between the hydroxyl group and the cyclopropane ring. These interactions can influence the absorption characteristics and reactivity of such compounds. For instance, the presence of a hydroxyl group approaching the edge within the plane of the cyclopropane ring facilitates O–H···cyclopropane interaction, which is significant for understanding the chemical properties and reactivity of these molecules (Ōki, Iwamura, Murayama, & Oka, 1969).

Synthesis and Industrial Applications

The synthesis of chiral intermediates for pharmaceutical applications often involves cyclopropyl-containing compounds. For example, a practical enzymatic process was developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, showcasing the use of cyclopropane derivatives in synthesizing vital intermediates for drugs like Ticagrelor. This process highlights the efficiency and environmental benefits of using biocatalysis in industrial applications, potentially applicable to the synthesis and manipulation of 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride (Guo et al., 2017).

Reaction Pathways and Mechanisms

The study of cyclopropanation reactions and the Simmons-Smith reaction provides insights into the reaction pathways and mechanisms involving cyclopropyl groups. Such research can inform the understanding of how 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride might behave under various chemical conditions and could be relevant for developing new synthetic methods or understanding its reactivity (Nakamura, Hirai, & Nakamura, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-[1-(methylamino)cyclopropyl]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7-6(2-3-6)4-5-8;/h7-8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKODPTGPHLWWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)CCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

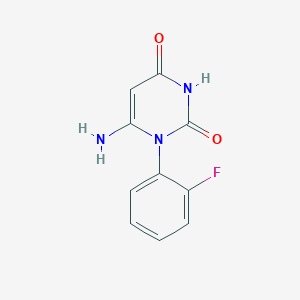

![(2,5-dimethylfuran-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2720877.png)

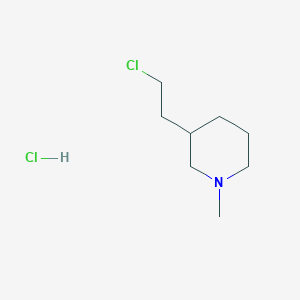

![3-oxo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2720878.png)

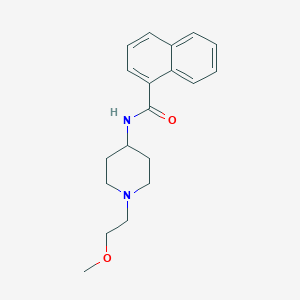

![6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2720881.png)

![2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2720885.png)

![(1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2720888.png)

![8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2720889.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2720897.png)

![methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2720898.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2720899.png)